molecular formula C7H9NO B2771491 5-Cyclobutyl-1,3-oxazole CAS No. 2109553-33-3

5-Cyclobutyl-1,3-oxazole

Cat. No. B2771491
CAS RN: 2109553-33-3
M. Wt: 123.155
InChI Key: YEDYAHQYSOJSPV-UHFFFAOYSA-N
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Description

5-Cyclobutyl-1,3-oxazole is a chemical compound with the molecular formula C7H9NO . It is a type of oxazole, which is a class of compounds containing a five-membered aromatic ring made of three carbon atoms, one nitrogen atom, and one oxygen atom .


Synthesis Analysis

The synthesis of this compound and its derivatives often involves reactions with various substituted anilines and 2-amino pyridines . The exact synthesis process can vary depending on the specific derivative being produced .


Molecular Structure Analysis

The molecular structure of this compound consists of a five-membered aromatic ring with one oxygen atom at position 1 and a nitrogen atom at position 3, separated by a carbon atom . The cyclobutyl group is attached to the oxazole ring .


Chemical Reactions Analysis

Oxazoles, including this compound, can undergo a variety of chemical reactions. For instance, they can be arylated at both C-5 and C-2 positions with high regioselectivity . The exact reactions that this compound can undergo may depend on the specific conditions and reagents used .


Physical And Chemical Properties Analysis

This compound has a molecular weight of 123.15 . Other physical and chemical properties such as melting point, boiling point, and density were not found in the search results.

properties

IUPAC Name

5-cyclobutyl-1,3-oxazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9NO/c1-2-6(3-1)7-4-8-5-9-7/h4-6H,1-3H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YEDYAHQYSOJSPV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1)C2=CN=CO2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

123.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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